1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride
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Overview
Description
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀BrCl₂N and a molecular weight of 270.98 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromine and chlorine atom attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride typically involves several steps:
Electrophilic Aromatic Substitution: The initial step involves the bromination and chlorination of phenylacetic acid to produce 4-bromo-2-chlorophenylacetic acid.
Condensation Reaction: The 4-bromo-2-chlorophenylacetic acid is then condensed with ethylamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride can be compared with similar compounds such as:
4-Bromo-2-chlorophenol: This compound shares a similar phenyl ring structure with bromine and chlorine substituents but lacks the ethylamine group.
1-(4-Bromo-2-chlorophenyl)ethanone: This compound has a similar structure but contains a ketone group instead of an amine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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